molecular formula C8H13N3O2 B8552467 5-(1,1-Dimethoxy-ethyl)-pyrazin-2-ylamine

5-(1,1-Dimethoxy-ethyl)-pyrazin-2-ylamine

Cat. No.: B8552467
M. Wt: 183.21 g/mol
InChI Key: ATCLCYDXZGZECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-Dimethoxy-ethyl)-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(1,1-dimethoxyethyl)pyrazin-2-amine

InChI

InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-11-7(9)5-10-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

ATCLCYDXZGZECB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=N1)N)(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-[5-(1,1-dimethoxy-ethyl)-pyrazin-2-yl]-2,2-dimethyl-propionamide (1.73 g, 6.47 mmol) in ethanol (13 mL) was treated with a 2N aqueous sodium hydroxide solution (11 mL, 22 mmol). The reaction was stirred at 25° C. for 63 h and then was heated at 65° C. for 1.5 h. The reaction mixture was then diluted with ethyl acetate (200 mL) and washed with a saturated aqueous sodium chloride solution (75 mL). The aqueous layer was back-extracted with ethyl acetate (100 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 4% methanol/methylene chloride) afforded impure 5-(1,1-dimethoxy-ethyl)-pyrazin-2-ylamine as a yellow solid. This material was re-purified via Biotage chromatography (FLASH 40L, Silica, 7/3 ethyl acetate/hexanes) to afford still impure 5-(1,1-dimethoxy-ethyl)-pyrazin-2-ylamine as a light yellow solid (880.4 mg, 74%) which used without further purification and characterization.
Name
N-[5-(1,1-dimethoxy-ethyl)-pyrazin-2-yl]-2,2-dimethyl-propionamide
Quantity
1.73 g
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reactant
Reaction Step One
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11 mL
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reactant
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13 mL
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solvent
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200 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.